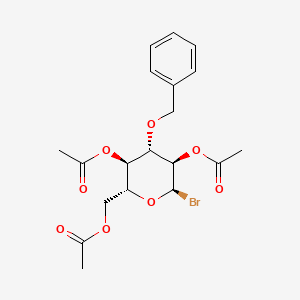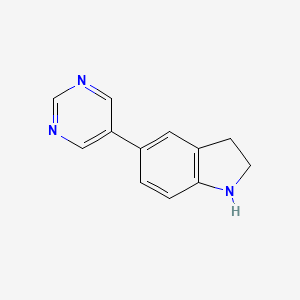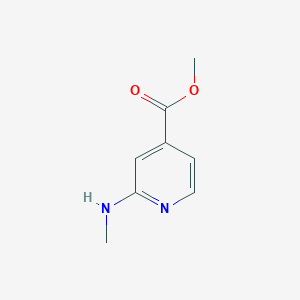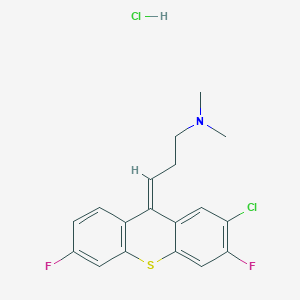
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide is a chemical compound with the molecular formula C19H23BrO8 and a molecular weight of 459.3 g/mol. This compound is a derivative of glucopyranose and is used extensively in organic synthesis, particularly in the preparation of glycosylated compounds. It has significant applications in the development of novel antibiotics and cancer-fighting drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide typically involves the acetylation and benzylation of glucopyranose derivatives. One common method involves the treatment of glucopyranose with acetic anhydride and benzyl bromide in the presence of a base such as pyridine . The reaction proceeds through the formation of intermediate acetates and benzyl ethers, which are subsequently brominated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with various nucleophiles to form different glycosylated products.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Silver Acetate: Used in substitution reactions to replace the bromide group with an acetate group.
Methanol: Used in methanolysis reactions to form methyl glycosides.
Major Products Formed
1,3,4,6-Tetra-O-acetyl-2-O-benzyl-β-D-glucopyranose: Formed by treatment with silver acetate.
Methyl 3,4,6-tri-O-acetyl-2-O-benzyl-β-D-glucopyranoside: Formed by methanolysis.
Applications De Recherche Scientifique
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of glycosylated compounds, which are important in the study of carbohydrate chemistry.
Biology: Employed in the exploration of carbohydrate-protein interactions, aiding in the understanding of glycosylation processes.
Medicine: Plays a role in the development of novel antibiotics and cancer-fighting drugs.
Industry: Used in the production of various glycosylated products for industrial applications.
Mécanisme D'action
The mechanism of action of 2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide involves its role as a glycosyl donor in glycosylation reactions. The bromide group acts as a leaving group, allowing the formation of a glycosidic bond with a nucleophile. This process is facilitated by the presence of acetyl and benzyl protecting groups, which enhance the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,6-Tri-O-acetyl-2-O-benzyl-α-D-glucopyranosyl bromide
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride
Uniqueness
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide is unique due to its specific substitution pattern and the presence of both acetyl and benzyl protecting groups. These features make it particularly useful in selective glycosylation reactions and enhance its applicability in the synthesis of complex glycosylated molecules.
Propriétés
Formule moléculaire |
C19H23BrO8 |
|---|---|
Poids moléculaire |
459.3 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H23BrO8/c1-11(21)24-10-15-16(26-12(2)22)17(18(19(20)28-15)27-13(3)23)25-9-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3/t15-,16-,17+,18-,19+/m1/s1 |
Clé InChI |
CGABNHMTZHBNMO-FQBWVUSXSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)
![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)



![3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B12851363.png)
![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)


